Ethyl 9,9-dimethyl-8-oxodecanoate

CAS No.: 898776-45-9

Cat. No.: VC2303111

Molecular Formula: C14H26O3

Molecular Weight: 242.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898776-45-9 |

|---|---|

| Molecular Formula | C14H26O3 |

| Molecular Weight | 242.35 g/mol |

| IUPAC Name | ethyl 9,9-dimethyl-8-oxodecanoate |

| Standard InChI | InChI=1S/C14H26O3/c1-5-17-13(16)11-9-7-6-8-10-12(15)14(2,3)4/h5-11H2,1-4H3 |

| Standard InChI Key | COFBKVGGMFWWHL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCC(=O)C(C)(C)C |

| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C(C)(C)C |

Introduction

Chemical Structure and Properties

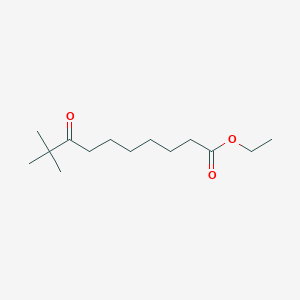

Ethyl 9,9-dimethyl-8-oxodecanoate (CAS: 898776-45-9) is an ester with the molecular formula C₁₄H₂₆O₃ and a molecular weight of 242.36 g/mol . The compound contains three primary functional groups: an ethyl ester at one end, a ketone group at carbon 8, and two methyl substituents at carbon 9.

Structural Representation

The structure can be represented by the following identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | ethyl 9,9-dimethyl-8-oxodecanoate |

| InChI | 1S/C14H26O3/c1-5-17-13(16)11-9-7-6-8-10-12(15)14(2,3)4/h5-11H2,1-4H3 |

| InChI Key | COFBKVGGMFWWHL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCC(=O)C(C)(C)C |

Synthesis Methods

Oxidation of Secondary Alcohols

Another potential route involves selective oxidation of the corresponding secondary alcohol at the C-8 position, followed by esterification of the carboxylic acid group.

Industrial Production Considerations

For industrial-scale production, continuous flow reactors might be employed to enhance efficiency and yield. The process would typically include:

-

Controlled reaction conditions (temperature, catalyst concentration)

-

Purification steps (distillation, crystallization)

-

Quality control testing to ensure high purity (97% purity is commercially available)

Chemical Reactivity

The reactivity of ethyl 9,9-dimethyl-8-oxodecanoate is determined by its three key functional groups: the ethyl ester, the ketone, and the geminal dimethyl substituents.

Ester Reactivity

The ethyl ester group can participate in several reactions:

-

Hydrolysis: Under acidic or basic conditions, producing 9,9-dimethyl-8-oxodecanoic acid

-

Transesterification: With other alcohols, forming different esters

-

Reduction: With reducing agents like LiAlH₄, forming the corresponding alcohol

Ketone Reactivity

The ketone functional group at C-8 position can undergo:

-

Nucleophilic addition: With hydride donors, Grignard reagents, or other nucleophiles

-

Reduction: To secondary alcohol using NaBH₄ or other reducing agents

-

Condensation reactions: With amines to form imines or with hydrazines to form hydrazones

-

Oxidation: To form carboxylic acids under strong oxidizing conditions

Effect of Geminal Dimethyl Groups

The geminal dimethyl groups at C-9 create significant steric hindrance, which:

-

Protects the ketone from attack from that side

-

May lead to regioselective reactions at the ketone

-

Increases the stability of the molecule through the Thorpe-Ingold effect

Scientific Research Applications

Applications in Chemistry

The unique structure of ethyl 9,9-dimethyl-8-oxodecanoate makes it valuable in various chemical applications:

Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis, where its functional groups allow for selective transformations to create more complex molecules. The presence of both an ester and a ketone provides multiple reactive sites for further derivatization.

Structure-Activity Relationship Studies

Researchers may utilize this compound in structure-activity relationship (SAR) studies, where its unique structural features can be compared with related compounds to understand how structural modifications affect chemical and biological properties.

Enzyme Interactions

The compound's ester and ketone functionalities make it potentially useful in studies involving enzyme-catalyzed reactions, as these functional groups are common targets for various enzymes.

Pharmaceutical Research

Similar compounds have been explored as precursors in pharmaceutical synthesis, particularly targeting metabolic disorders and other health conditions. The unique steric environment created by the geminal dimethyl groups may confer specific binding properties to biological targets.

Comparative Analysis with Similar Compounds

Understanding ethyl 9,9-dimethyl-8-oxodecanoate in context requires comparison with structurally similar compounds:

Structural Analogs and Their Properties

Reactivity Differences

The presence of geminal dimethyl groups in ethyl 9,9-dimethyl-8-oxodecanoate creates distinct reactivity patterns compared to its structural analogs:

-

Enhanced Thorpe-Ingold Effect: The gem-dimethyl groups create angle compression that can accelerate certain intramolecular reactions

-

Steric Hindrance: These groups provide significant steric protection to the adjacent ketone carbonyl

-

Altered Nucleophilic Addition: The steric bulk affects the approach of nucleophiles to the ketone carbonyl, potentially leading to altered selectivity

-

Hydrophobicity: The additional methyl groups increase the hydrophobic character compared to non-methylated analogs

Current Research and Future Directions

Structure-Property Relationships

Investigating how the unique geminal dimethyl substitution pattern affects physical properties and reactivity could provide valuable insights for designing functional molecules with specific properties.

Catalytic Transformations

Exploring selective catalytic transformations of the ketone and ester functionalities could reveal new synthetic routes to complex molecules.

Biological Activity Assessment

Given that some related compounds have shown biological activities, screening ethyl 9,9-dimethyl-8-oxodecanoate for potential antimicrobial, antioxidant, or other biological activities could open new application areas.

Analytical Methods for Characterization

Proper characterization of ethyl 9,9-dimethyl-8-oxodecanoate is essential for confirming its identity and purity in research applications.

Spectroscopic Techniques

Several spectroscopic methods are valuable for characterizing this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: Would show characteristic signals for the ethyl ester group (typically a quartet around 4.1 ppm for -OCH₂- and a triplet near 1.2 ppm for -CH₃), the geminal dimethyl groups (likely a singlet around 1.1-1.3 ppm), and the methylene chain

-

¹³C-NMR: Would display signals for the ketone carbonyl (≈210 ppm), ester carbonyl (≈170 ppm), and the quaternary carbon bearing the geminal dimethyl groups (≈40-45 ppm)

Infrared (IR) Spectroscopy

Expected to show characteristic absorption bands for:

-

Ester C=O stretch (≈1735-1750 cm⁻¹)

-

Ketone C=O stretch (≈1710-1720 cm⁻¹)

-

C-O stretch of the ester (≈1200-1240 cm⁻¹)

-

C-H stretching vibrations (≈2850-2950 cm⁻¹)

Mass Spectrometry

Mass spectrometry would provide the molecular weight confirmation and fragmentation pattern, which would likely include fragments resulting from:

-

Loss of the ethoxy group

-

McLafferty rearrangement of the ester

-

Cleavage adjacent to the ketone carbonyl

-

Loss of one or both methyl groups from the geminal dimethyl position

Chromatographic Methods

For purity assessment and separation, the following techniques would be valuable:

-

Gas Chromatography (GC): Useful for analyzing the compound's purity and for quantitative analysis

-

High-Performance Liquid Chromatography (HPLC): Particularly useful for preparative separations and purity analysis

-

Thin-Layer Chromatography (TLC): For monitoring reactions and assessing purity during synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume